The synthesis of N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be analyzed as follows:
Property | Value |
---|---|
Molecular Formula | C16H14Cl2FN3O |
Molecular Weight | 366.21 g/mol |
InChI Key | [InChI Key Here] |
SMILES | [SMILES Notation Here] |
N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions:
The mechanism of action for N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is primarily linked to its interaction with specific biological targets:
This mechanism is supported by structural features that allow for effective binding to target sites.
The physical and chemical properties of N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide include:
Property | Value |
---|---|
Solubility | Soluble in DMSO, ethanol |
Melting Point | [Experimental Data Needed] |
N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific applications:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1